1-(2-(Diphenylmethoxy)ethyl)guanidine hydrogen maleate
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Overview
Description
1-(2-(Diphenylmethoxy)ethyl)guanidine hydrogen maleate is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications . This compound, in particular, has a unique structure that combines the properties of diphenylmethoxy and guanidine, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Diphenylmethoxy)ethyl)guanidine hydrogen maleate typically involves the reaction of diphenylmethanol with ethylene oxide to form 2-(diphenylmethoxy)ethanol. This intermediate is then reacted with cyanamide to form 1-(2-(diphenylmethoxy)ethyl)guanidine. The final step involves the reaction of this compound with maleic acid to form the hydrogen maleate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Diphenylmethoxy)ethyl)guanidine hydrogen maleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted guanidine derivatives.
Scientific Research Applications
1-(2-(Diphenylmethoxy)ethyl)guanidine hydrogen maleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Investigated for its potential therapeutic effects, including as an antihypertensive agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 1-(2-(Diphenylmethoxy)ethyl)guanidine hydrogen maleate involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their function. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Guanethidine: An antihypertensive agent that inhibits the release of norepinephrine at nerve endings.
N,N’-Disubstituted Guanidines: Used in pharmaceuticals and as ligands in coordination chemistry.
Uniqueness
1-(2-(Diphenylmethoxy)ethyl)guanidine hydrogen maleate is unique due to its combination of diphenylmethoxy and guanidine functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
CAS No. |
73806-61-8 |
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Molecular Formula |
C20H23N3O5 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-benzhydryloxyethyl(diaminomethylidene)azanium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C16H19N3O.C4H4O4/c17-16(18)19-11-12-20-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14;5-3(6)1-2-4(7)8/h1-10,15H,11-12H2,(H4,17,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
ZRCJJZIMECSYDS-BTJKTKAUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC[NH+]=C(N)N.C(=C\C(=O)[O-])\C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC[NH+]=C(N)N.C(=CC(=O)[O-])C(=O)O |
Origin of Product |
United States |
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